![molecular formula C17H15N3O B5698091 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone](/img/structure/B5698091.png)
3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone
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Overview
Description
3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is part of a broader class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone typically involves the reaction between 1,2-diaminoimidazole and N-arylmaleimides. The reaction conditions, such as temperature and solvent, can significantly influence the course of the reaction and the yield of the desired product . For instance, varying the reaction temperature can lead to the formation of different intermediates or by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as solvent and temperature, are tailored to achieve the desired transformation efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Biological Activities and Medicinal Applications
Research indicates that 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone exhibits significant biological activities, which can be categorized as follows:
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that allow for the introduction of various substituents to enhance biological activity. The methods used in synthesis include:
- Condensation Reactions : Combining appropriate precursors under controlled conditions.
- Cyclization Techniques : Utilizing heat or catalysts to promote the formation of the bicyclic structure.
- Functional Group Modifications : Post-synthesis modifications to improve solubility or target specificity.
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial properties of this compound revealed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This data suggests that modifications to the compound could lead to more potent antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The IC50 values were determined for different cancer types:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
HeLa (Cervical) | 10 |
These findings indicate a promising avenue for further research into its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone involves its interaction with molecular targets such as the CRF1 receptor. By binding to this receptor, the compound can modulate the stress response pathway, potentially leading to therapeutic effects in stress-related disorders . The exact molecular pathways involved are still under investigation, but the compound’s ability to act as a receptor antagonist is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but differ in their functional groups, leading to different chemical and biological properties.
3,4-Dihydropyrimido[2,1-b]benzothiazoles: These compounds have a similar heterocyclic framework but include sulfur atoms, which can alter their reactivity and applications.
Uniqueness
3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone is unique due to its specific substitution pattern and its potential as a CRF1 receptor antagonist. This sets it apart from other similar compounds, which may not exhibit the same biological activity or may have different applications .
Biological Activity
3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone is a complex organic compound belonging to the class of benzimidazole derivatives. This compound exhibits a unique fused bicyclic structure that combines benzimidazole and pyrimidine moieties, which may enhance its biological activities compared to simpler analogs. Recent studies have focused on its potential therapeutic applications, particularly in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is C17H14N3O. The compound's structure includes a benzimidazole core, a pyrimidine ring, and a phenyl group, contributing to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer cells (MDA-MB-436) with IC50 values comparable to established chemotherapeutics like Olaparib .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Its structural components suggest potential interactions with bacterial targets, which could lead to broad-spectrum antimicrobial effects .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups on the phenyl ring has been associated with enhanced potency against various biological targets. For example:
Substituent | Biological Activity |
---|---|
Fluoro | Increased antimicrobial activity |
Chloro | Enhanced anticancer properties |
Methoxy | Improved anti-inflammatory effects |
Case Studies
- Antitumor Efficacy : A study evaluated the antiproliferative effects of this compound against multiple cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
- Antimicrobial Testing : In a separate study, various derivatives of this compound were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed promising activity with minimum inhibitory concentrations (MIC) indicating effectiveness against resistant strains .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl(phenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16(13-7-2-1-3-8-13)20-12-6-11-19-15-10-5-4-9-14(15)18-17(19)20/h1-5,7-10H,6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUZBEZNWNMSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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